molecular formula C7H14BrNO B12742257 2-Bromo-N-tert-butylpropanamide, (R)- CAS No. 94347-54-3

2-Bromo-N-tert-butylpropanamide, (R)-

Cat. No.: B12742257
CAS No.: 94347-54-3
M. Wt: 208.10 g/mol
InChI Key: ASGVEEBOYNWWJR-RXMQYKEDSA-N
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Description

2-Bromo-N-tert-butylpropanamide, ®- is a chiral compound with the molecular formula C7H14BrNO. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-tert-butylpropanamide, ®- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-N-tert-butylpropanamide, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-tert-butylpropanamide, ®- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-tert-butylpropanamide, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-tert-butylpropanamide, ®- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylpropanamide
  • 2-Bromo-N-ethylpropanamide
  • 2-Bromo-N-isopropylpropanamide

Uniqueness

2-Bromo-N-tert-butylpropanamide, ®- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and in the preparation of chiral intermediates .

Properties

CAS No.

94347-54-3

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

(2R)-2-bromo-N-tert-butylpropanamide

InChI

InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m1/s1

InChI Key

ASGVEEBOYNWWJR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)NC(C)(C)C)Br

Canonical SMILES

CC(C(=O)NC(C)(C)C)Br

Origin of Product

United States

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